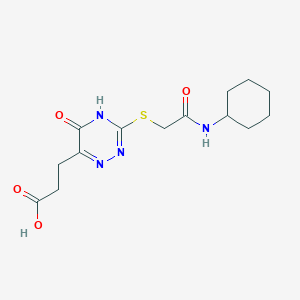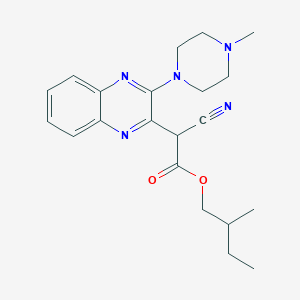![molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9](/img/structure/B2457459.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations .Mecanismo De Acción
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound has also been shown to inhibit other proteins and enzymes, including CDK5, PKB, and PKC, by binding to their ATP-binding sites and preventing their phosphorylation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme that it inhibits. For example, this compound has been shown to inhibit the proliferation of cancer cells by inhibiting GSK-3β and other proteins that are involved in cell cycle regulation. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by inhibiting CDK5 and other proteins that are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is its potency and selectivity for GSK-3β and other proteins and enzymes. This makes it a valuable tool for studying the biological functions of these proteins and enzymes in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide in scientific research. One area of interest is the development of novel this compound analogs that have improved potency, selectivity, and safety profiles. Another area of interest is the application of this compound in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, this compound can be used to study the interactions between GSK-3β and other proteins and enzymes, which can provide insights into the complex signaling pathways that are involved in many cellular processes.
Métodos De Síntesis
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 2-mercaptoacetic acid with 4-bromoaniline to form 4-(2-mercaptoacetyl)aniline. This compound is then reacted with 4-chlorobenzaldehyde to form the intermediate product, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl)methyl 2-mercaptoacetate. Finally, the intermediate product is reacted with 3-phenylpropanoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has been widely used in scientific research to study the biological functions of GSK-3β and other proteins and enzymes. It has been shown to have potent inhibitory effects on GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound has also been used to study the biological functions of other proteins and enzymes, including cyclin-dependent kinase 5 (CDK5), protein kinase B (PKB), and protein kinase C (PKC).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGXDOHPXOPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)

![4-Thiophen-3-yl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide](/img/structure/B2457385.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)

![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)

